3-(4-Methoxyphenyl)-4-methylpiperidine
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Overview
Description
3-(4-Methoxyphenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties. The presence of a methoxy group on the phenyl ring and a methyl group on the piperidine ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the Mannich reaction, where p-anisaldehyde (4-methoxybenzaldehyde) is condensed with acetone and ammonium acetate to form the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-methylpiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the amine structure.
4-Methoxyamphetamine: Similar in structure but contains an amphetamine backbone.
4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
3-(4-Methoxyphenyl)-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Methoxyphenyl)-4-methylpiperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its role as a choline transporter inhibitor and its implications in treating various disorders.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several chemical processes that have been optimized over time. Initial studies have focused on developing derivatives with improved potency and selectivity for biological targets.
- Synthesis Method : The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with methoxyphenyl substituents. For instance, the synthesis of related compounds has been reported using palladium-catalyzed reactions, which enhance yield and purity .
- Structure-Activity Relationships : Research indicates that modifications to the piperidine ring and the introduction of various substituents significantly affect the compound's biological activity. For example, the presence of a methoxy group at the para position of the phenyl ring has been shown to enhance binding affinity to choline transporters .
Choline Transporter Inhibition
One of the primary biological activities attributed to this compound is its role as an inhibitor of the presynaptic choline transporter (CHT). This inhibition has implications for neurotransmitter regulation, particularly acetylcholine, which is crucial for various physiological functions.
- Potency : Studies have demonstrated that this compound exhibits non-competitive inhibition of CHT, with significant effects observed at both low (100 nM) and high (10 μM) concentrations of choline .
- Selectivity : The compound has shown low potential for human cytochrome P450 inhibition, indicating a favorable pharmacokinetic profile for further development as a therapeutic agent .
Case Studies
- Obesity Treatment : In vivo studies have explored the potential of compounds related to this compound in managing obesity. For instance, selective agonists targeting melanocortin receptors have demonstrated weight loss effects in animal models, suggesting that similar mechanisms may be exploitable with this compound .
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and cognitive dysfunctions. Its impact on neuropeptide Y receptors has also been investigated, linking it to potential therapeutic applications in anxiety and depression .
Comparative Analysis
The following table summarizes key findings related to this compound compared to other similar compounds:
Compound | CHT Inhibition | Selectivity for CYP450 | Solubility in PBS | Brain:Plasma Ratio |
---|---|---|---|---|
This compound | High | Low | 98.2 μM | 0.28 |
ML352 (related analog) | Potent | Low | Not specified | Not specified |
RM-493 (MC4R agonist) | Moderate | Moderate | Not specified | Not specified |
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCQBWFBKQDRLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.